molecular formula C21H26N2O B11660015 N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

Cat. No.: B11660015
M. Wt: 322.4 g/mol
InChI Key: GARCBDAMSUFBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its complex structure, which includes an ethyl group, multiple methyl groups, a phenyl group, and a carboxamide group attached to a tetrahydroquinoline core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced through various alkylation and arylation reactions. For example, Friedel-Crafts alkylation and acylation reactions can be used to attach the phenyl group.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline cores but different substituents.

    Quinoline Derivatives: Compounds where the tetrahydroquinoline ring is fully oxidized to a quinoline ring.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different core structures.

Uniqueness: N-ETHYL-2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its specific combination of substituents and its tetrahydroquinoline core

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-ethyl-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

InChI

InChI=1S/C21H26N2O/c1-5-22-19(24)23-18-14-10-9-13-17(18)21(4,15-20(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3,(H,22,24)

InChI Key

GARCBDAMSUFBSP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.